molecular formula C9H10Cl2O2 B11761762 2,2-Dichloro-1-(3-methoxyphenyl)ethanol

2,2-Dichloro-1-(3-methoxyphenyl)ethanol

Cat. No.: B11761762
M. Wt: 221.08 g/mol
InChI Key: HRCGJFFJPJEGHC-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10Cl2O2 and a molecular weight of 221.08 g/mol . This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, along with an ethanol moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(3-methoxyphenyl)ethanol typically involves the chlorination of 1-(3-methoxyphenyl)ethanol. This process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-1-(3-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOCH3, KOtBu, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted phenyl ethanol derivatives.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-methoxyphenyl)ethanol involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also form reactive intermediates that interact with biological macromolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,2-Dichloro-1-(3-methoxyphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

IUPAC Name

2,2-dichloro-1-(3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H10Cl2O2/c1-13-7-4-2-3-6(5-7)8(12)9(10)11/h2-5,8-9,12H,1H3

InChI Key

HRCGJFFJPJEGHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C(Cl)Cl)O

Origin of Product

United States

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